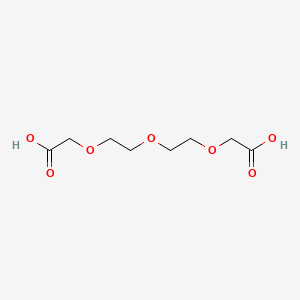

3,6,9-Trioxaundecanedioic acid

Overview

Description

Mechanism of Action

Target of Action

3,6,9-Trioxaundecanedioic acid, also known as tetraglycolic acid, is a water-miscible hydrophilic cross-linking reagent . It is primarily used in the synthesis of PROTACs , which are molecules designed to target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators to form these bonds . This allows the compound to link the target protein to an E3 ubiquitin ligase, marking the protein for degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . By marking specific proteins for degradation, the compound can influence various cellular processes depending on the function of the targeted proteins .

Pharmacokinetics

The compound’s water miscibility suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can have various molecular and cellular effects depending on the roles of the degraded proteins. For example, if the targeted proteins are involved in a disease process, their degradation could potentially alleviate the disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ability to form amide bonds . Additionally, the presence of other compounds could potentially interfere with the compound’s action.

Biochemical Analysis

Biochemical Properties

3,6,9-Trioxaundecanedioic acid plays a significant role in biochemical reactions, particularly in PEGylation, where it acts as a cross-linking agent. PEGylation involves the attachment of polyethylene glycol (PEG) chains to molecules, which can enhance their solubility, stability, and bioavailability. This compound interacts with enzymes and proteins through its terminal carboxylic acid groups, which can form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . This interaction is crucial for the synthesis of biodegradable polymers and other biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Pseudomonas aeruginosa, chelates incorporating both phenanthroline and the dianion of this compound were found to be effective in altering cellular respiration and the polyamine biosynthetic pathway . These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, facilitating its interaction with target proteins and enzymes. The terminal carboxylic acids of this compound can react with primary amine groups to form stable amide bonds, which is essential for its role in PEGylation reactions . Additionally, the compound’s ability to form complexes with metal ions further enhances its biochemical utility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its excellent heat stability and biological degradability . Studies have shown that it remains stable under various conditions, making it suitable for long-term biochemical applications. Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving metal complexes incorporating this compound, it was observed that the compound could reduce the fungal burden on infected larvae and affect the virulence of pathogens . High doses may lead to toxic or adverse effects, and threshold effects need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to PEGylation. The compound interacts with enzymes and cofactors that facilitate the attachment of PEG chains to target molecules. This interaction can influence metabolic flux and metabolite levels, making this compound a valuable tool in metabolic engineering and biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its distribution. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and localization within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for optimizing its use in targeted biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9-Trioxaundecanedioic Acid can be synthesized through the reaction of diglycolic acid with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the esterification process, followed by hydrolysis to yield the desired diacid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trioxaundecanedioic Acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Amidation: The carboxylic acid groups can react with amines to form amides.

Cross-linking: It acts as a cross-linking agent in the synthesis of biodegradable polymers.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acidic catalysts.

Major Products Formed

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Biodegradable Polymers: Formed through cross-linking reactions.

Scientific Research Applications

3,6,9-Trioxaundecanedioic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Diglycolic Acid: Similar in structure but lacks the extended ethylene glycol units.

Polyethylene Glycol Bis(carboxymethyl) Ether: Contains PEG units but differs in the number of carboxylic acid groups.

Uniqueness

3,6,9-Trioxaundecanedioic Acid is unique due to its specific structure, which includes three ethylene glycol units and two terminal carboxylic acid groups. This structure provides enhanced solubility and reactivity, making it a versatile reagent in various chemical and biological applications .

Properties

IUPAC Name |

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZQNLKBWJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160823 | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-98-4 | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,6,9-Trioxaundecanedioic acid interact with metal ions, and what are the structural outcomes?

A1: this compound acts as a ligand, coordinating to metal ions through its carboxylate groups. The flexibility of the polyether chain influences the resulting supramolecular architecture. For instance, with Mn(II), discrete heptacoordinated complexes are formed. [] In contrast, with Co(II) and Zn(II), the flexibility leads to the formation of helical polymeric structures. [] This highlights how ligand flexibility and the metal ion's coordination preferences dictate the final structure.

Q2: Can you elaborate on the applications of this compound in material science?

A2: this compound has been explored as a modifier in the development of TEOS-based solutions for the consolidation of carbonate stones. [] When incorporated into the silica network alongside tetraethyl orthosilicate (TEOS), it influences the sol-gel process and the properties of the resulting materials. Notably, the presence of calcite, a major component of carbonate stones, impacts the incorporation of the acid into the silica network. [] This highlights the importance of considering the stone's chemical environment when developing conservation treatments.

Q3: What is the potential of this compound-based metal complexes in combating antimicrobial resistance?

A3: Metal complexes incorporating this compound and 1,10-phenanthroline ligands exhibit promising antibacterial and antifungal activity. Studies demonstrate their effectiveness against multidrug-resistant clinical isolates of Pseudomonas aeruginosa from cystic fibrosis patients. [, ] Furthermore, manganese(II) complexes with this compound and other dicarboxylate ligands show significant activity against Mycobacterium tuberculosis, including drug-resistant strains. [] Importantly, these complexes demonstrate superior selectivity towards bacterial cells compared to mammalian cells, indicating a potential for further development as novel antimicrobials. []

Q4: Has the in vivo activity of this compound-based metal complexes been investigated?

A4: Yes, studies using Galleria mellonella (wax moth larvae) as a model organism have explored the in vivo activity of these complexes. Research shows that metal complexes containing this compound and 1,10-phenanthroline ligands, particularly when combined with gentamicin, effectively clear Pseudomonas aeruginosa infections in these larvae. [] Notably, the complexes alone also demonstrate the ability to stimulate the larvae's immune response. [] This in vivo data further supports the potential of these complexes as therapeutic agents.

Q5: Are there any insights into the structure-activity relationships of metal complexes incorporating this compound?

A5: While comprehensive SAR studies are ongoing, research suggests that both the metal ion and the co-ligands significantly influence the biological activity of these complexes. For example, manganese(II) complexes with this compound and 1,10-phenanthroline exhibit higher antitubercular activity and lower toxicity compared to their copper(II) analogs. [] Additionally, the solubility of the complexes, influenced by the choice of co-ligands, impacts their efficacy against different bacterial strains. [] These findings underline the importance of systematic structural modifications in optimizing the activity and safety profiles of these complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)